N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide
Overview
Description
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide is a chemical compound that features a brominated benzyl group attached to a pentanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide typically involves the bromination of 2-methoxybenzylamine followed by the alkylation with a pentanamine derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the benzyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxybenzyl-3-pentanamine.
Substitution: Formation of 5-substituted-2-methoxybenzyl-3-pentanamine derivatives.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group may facilitate binding to specific sites, while the pentanamine chain can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide
- N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide
- N-(5-bromo-2-methoxybenzyl)ethanamine hydrochloride
Uniqueness
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide is unique due to its specific structural features, such as the combination of a brominated benzyl group with a pentanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMCQAQXGRHIJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-11-6 | |
Record name | Benzenemethanamine, 5-bromo-N-(1-ethylpropyl)-2-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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